8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine
Description
8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine is a heterocyclic compound featuring a pyrido-oxazepine core with a bromine substituent at the 8-position. Its molecular formula is C₈H₉BrN₂O, and its exact mass is 227.9898 g/mol . The pyrido[2,3-f] ring system distinguishes it from benzo-fused analogs, as the nitrogen atom is embedded within the bicyclic structure.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
8-bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-8-7(11-4-6)5-10-1-2-12-8/h3-4,10H,1-2,5H2 |
InChI Key |
NECOFDZWXMGXER-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)N=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a pyrido[2,3-f][1,4]oxazepine precursor using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-f][1,4]oxazepines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiparasitic Activity
Recent studies have highlighted the potential of compounds related to 8-bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine as new trypanocidal agents. Research indicates that these compounds can target the PEX14−PEX5 protein-protein interface in Trypanosoma brucei, which is responsible for African sleeping sickness. The development campaign utilized computer-aided drug design to synthesize derivatives that exhibited low- to high-digit micromolar IC50 values in vitro, indicating significant antiparasitic activity .
1.2 Neuropharmacological Potential
The compound's structural characteristics suggest possible neuropharmacological effects. Compounds with similar oxazepine frameworks have been investigated for their ability to modulate neurotransmitter systems. For instance, preliminary studies indicate that derivatives may exhibit anxiolytic or antidepressant-like effects through interaction with serotonin receptors .
Synthesis and Structural Variations
2.1 Synthetic Pathways
The synthesis of 8-bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave irradiation and acid-catalyzed condensation are employed to construct the oxazepine scaffold efficiently .
Table 1: Synthetic Methods Overview
Case Studies and Research Findings
3.1 Case Study: Trypanocidal Agents
A notable case study involved the optimization of a library of compounds based on the oxazepine structure aimed at treating trypanosomiasis. The research team synthesized a series of derivatives and evaluated their biological activity against Trypanosoma brucei using various assays including AlphaScreen binding assays and immunofluorescent microscopy . The findings demonstrated that specific modifications to the oxazepine ring significantly enhanced the antiparasitic efficacy.
3.2 Neuropharmacological Effects
In another study focusing on neuropharmacology, researchers synthesized several derivatives of 8-bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine to evaluate their effects on neurotransmitter systems. Initial results suggested that some derivatives could enhance serotonin receptor activity in vitro . Further studies are needed to explore these effects in vivo.
Mechanism of Action
The mechanism of action of 8-bromo-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine involves its interaction with specific molecular targets. The bromine atom and the oxazepine ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido-Oxazepine Derivatives
a. 7-Bromo-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
- Molecular Formula : C₈H₉BrN₂O (same as the target compound).
- Key Difference : Bromine substitution at position 7 instead of 7.
- Impact : Positional isomerism may alter electronic distribution and binding affinity to biological targets. The exact mass (227.9898 g/mol) matches the target compound, but steric effects could differ .
b. (S)-3-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
- Molecular Formula : C₉H₁₂N₂O.
- Key Difference : A chiral methyl group at position 3 replaces the bromine.
- Lack of bromine reduces molecular weight (164.20 g/mol) and alters lipophilicity .
c. 5-Methyl-7,9-di(pyridin-2-yl)-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepine
- Molecular Formula : C₁₈H₁₇N₄O.
- Key Differences :
- Additional pyridyl substituents at positions 7 and 8.
- Methyl group at position 5.
- Impact : Bulkier structure increases molecular weight (305.14 g/mol) and may hinder membrane permeability. High synthetic yield (92%) suggests favorable reactivity for functionalization .
Benzo-Oxazepine Derivatives
a. 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (QC-6444)
- Molecular Formula: C₉H₁₀BrNO.
- Key Difference : Benzene ring replaces the pyridine ring.
- Impact: Reduced nitrogen content alters hydrogen-bonding capacity. Higher molecular weight (228.09 g/mol vs. 227.99 g/mol for the pyrido analog).
b. 8-Bromo-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
- Molecular Formula: C₉H₉BrFNO·HCl.
- Key Differences :
- Additional fluorine substituent at position 6.
- Hydrochloride salt form enhances solubility.
Other Heterocyclic Bromides
a. 2-Bromo-4,5,6,7-tetrahydro-benzothiazole
Data Table: Structural and Physicochemical Comparisons
Q & A
Q. How is 8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine synthesized in laboratory settings?
The compound is typically synthesized via bromination of a pyrido-oxazepine precursor. For example, bromination of a benzoxazepine derivative using agents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions, followed by cyclization. Key parameters include solvent choice (e.g., dichloromethane), catalysts (e.g., palladium), and temperature control to optimize yield and purity. Post-reaction purification via column chromatography or recrystallization ensures product integrity .
Q. What spectroscopic techniques are recommended for characterizing the structure of 8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine?
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm bromine positioning and ring structure. Aromatic protons appear as distinct doublets (~7.0–7.5 ppm), while oxazepine ring protons resonate between 3.5–4.5 ppm.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₀H₁₀BrN₂O).
- X-ray crystallography (if crystalline): Resolves stereochemistry and solid-state conformation .
Q. What are the known biological targets or pathways affected by this compound?
Brominated oxazepines often interact with central nervous system (CNS) targets, such as benzodiazepine receptors, or enzymes like kinases. Analogous compounds inhibit trypanosomal PEX14-PEX5 protein interactions, suggesting potential antiparasitic applications. Target validation requires assays like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
Advanced Research Questions
Q. How can researchers optimize the yield of 8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine in multi-step syntheses?
- Bromination optimization : Test stoichiometric ratios (e.g., 1.1–1.3 eq Br₂) and regioselective catalysts (e.g., Pd(OAc)₂).
- Flow chemistry : Enhances scalability and reduces side reactions by maintaining precise temperature/pressure control.
- In-line analytics : Use HPLC or FTIR to monitor intermediates and adjust reaction parameters dynamically .
Q. What strategies address discrepancies in biological activity data of 8-Bromo derivatives across studies?
- Standardized assays : Use isogenic cell lines and consistent assay conditions (e.g., pH, serum concentration).
- Purity validation : HPLC with UV/ELSD detection ensures >95% purity; residual solvents or isomers can skew results.
- Meta-analysis : Compare structural analogs (e.g., 8-methoxy vs. 8-bromo derivatives) to isolate substituent effects .
Q. How does the bromine substituent influence the compound’s interaction with biological targets compared to non-brominated analogs?
- Electron-withdrawing effects : Bromine increases electrophilicity, enhancing binding to nucleophilic residues (e.g., cysteine thiols).
- Steric hindrance : Bulkier than H or CH₃, bromine may restrict conformational flexibility, altering target affinity.
- SAR studies : Compare IC₅₀ values of brominated vs. non-brominated analogs in enzyme inhibition assays .
Q. What computational methods are employed to predict the pharmacokinetic properties of this compound?
- ADME prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and metabolic stability.
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., binding free energy calculations).
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Safety and Stability
Q. What are the storage and handling protocols for 8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine?
Store in airtight containers under inert gas (N₂/Ar) at –20°C, protected from light and moisture. Use desiccants (e.g., silica gel). Handling requires PPE (gloves, goggles) and fume hoods to avoid inhalation of brominated compound dust .
Tables
Table 1. Key Synthetic Parameters for Bromination Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Brominating Agent | NBS (1.2 eq) | Regioselectivity |
| Solvent | DCM/THF (1:1) | Solubility |
| Temperature | 0–25°C | Side Reactions |
| Catalyst | Pd/C (5 mol%) | Rate Enhancement |
Q. Table 2. Comparative Biological Activity of Analogous Compounds
| Compound | Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 8-Bromo derivative | 12.3 ± 1.5 (PEX14-PEX5) | 15.2 |
| 8-Methoxy derivative | 45.6 ± 3.2 | 3.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
